MtTMPK-IN-4 Exhibits Moderate MtTMPK Inhibitory Potency (IC50 = 6.1 μM) Compared to More Potent Analogs in the Same Series
MtTMPK-IN-4 inhibits Mycobacterium tuberculosis thymidylate kinase with an IC50 of 6.1 μM . In cross-study comparison, this potency is lower than that of MtTMPK-IN-2 (IC50 = 1.1 μM) and MtTMPK-IN-3 (IC50 = 0.12 μM) , but higher than that of MtTMPK-IN-1 (IC50 = 2.5 μM) [1]. The moderate potency of MtTMPK-IN-4 may be advantageous in studies requiring partial target engagement or where high potency leads to cytotoxicity.
| Evidence Dimension | Inhibitory potency (IC50) against MtTMPK |
|---|---|
| Target Compound Data | 6.1 μM |
| Comparator Or Baseline | MtTMPK-IN-2: 1.1 μM; MtTMPK-IN-3: 0.12 μM; MtTMPK-IN-1: 2.5 μM |
| Quantified Difference | 5.5-fold less potent than MtTMPK-IN-2; 50.8-fold less potent than MtTMPK-IN-3; 2.4-fold more potent than MtTMPK-IN-1 |
| Conditions | In vitro enzymatic assay (vendor-reported conditions) |
Why This Matters
This quantitative potency difference informs dose selection and may influence experimental design, particularly when balancing target inhibition with off-target effects.
- [1] MedChemExpress. MtTMPK-IN-1 (compound 3) Product Datasheet. View Source
